molecular formula C21H27NO5 B595703 Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate CAS No. 1206676-79-0

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate

Cat. No. B595703
M. Wt: 373.449
InChI Key: VRDVPJZTTBEMBK-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests that it might have applications in medicinal chemistry or as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group attached to a tert-butyl group and a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions. They can be hydrolyzed to produce amines and carbon dioxide. They can also react with Grignard reagents to form tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Carbamates, in general, are stable compounds but can be hydrolyzed under acidic or alkaline conditions .

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound , are used across various industries to extend product shelf life. These compounds, including derivatives like BHT and DBP, have been detected in multiple environmental matrices and human tissues. Their widespread occurrence raises concerns about potential toxic effects, such as hepatic toxicity, endocrine disruption, and carcinogenicity. Studies suggest a need for future research to focus on contamination, environmental behaviors, and the development of SPAs with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).

Application in Organic Synthesis

The compound's structural features, particularly its functional groups, make it a potential candidate for use in organic synthesis. For instance, 5-Hydroxymethylfurfural (5-HMF), a biomass-derived platform chemical, demonstrates the wide applicability of such compounds in producing various value-added chemicals, materials, and biofuels. These compounds serve as versatile building blocks in organic synthesis, enabling the incorporation of renewable carbon sources into target molecules (Fan et al., 2019).

Analytical Methods for Determining Antioxidant Activity

In the context of evaluating antioxidant activity, various analytical methods have been developed, indicating the importance of these compounds in food science, medicine, and pharmacology. The review by Munteanu & Apetrei (2021) critically presents tests used to determine antioxidant activity, highlighting the relevance of compounds like tert-butyl derivatives in assessing the antioxidant potential of samples. These methods, based on chemical reactions and spectrophotometry, underscore the compound's utility in antioxidant analysis (Munteanu & Apetrei, 2021).

Decomposition of Methyl Tert-Butyl Ether in Environmental Remediation

Research on the decomposition of methyl tert-butyl ether (MTBE), a structurally related compound, by adding hydrogen in a cold plasma reactor presents a novel method for environmental remediation. This study provides insights into the application of radio frequency plasma technology for decomposing and converting MTBE, highlighting potential environmental applications for similar tert-butyl compounds (Hsieh et al., 2011).

Biodegradation of Ether Compounds in Environmental Settings

The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater sheds light on microbial degradation pathways and the environmental fate of ether compounds. Although specific microorganisms capable of degrading these compounds have been identified, the review emphasizes the need for further research to understand the degradation pathways and the effect of co-contaminants on these processes (Thornton et al., 2020).

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could be conducted to explore its potential uses in various fields such as medicinal chemistry, materials science, or organic synthesis .

properties

IUPAC Name

tert-butyl N-[5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-19(2,3)27-18(24)22-21(12-25-20(4,5)26-13-21)16-8-6-15-11-17(23)9-7-14(15)10-16/h6-11,23H,12-13H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDVPJZTTBEMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657954
Record name tert-Butyl [5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate

CAS RN

1206676-79-0
Record name tert-Butyl [5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[5-(6-Benzyloxy-naphthalen-2-yl)-2,2-dimethyl-1,3-dioxinan-5-yl]-carbamic acid tert-butyl ester (1.19 g, 0.00257 mol) and 20% Pd(OH)2 on carbon (20:80, palladium hydroxide:carbon black, 0.243 g; Aldrich) was suspended in ethanol (200 mL, 3 mol; Fisher), purged with N2 then stirred under H2 (balloon) at r.t. overnight. LCMS showed partial conversion. The mixture was transferred to a pressure vessel and continuously stirred under 50 psi of H2 for one day. The mixture was filtered, evaporated and dried in high vacuum to give a solid product (0.914 g, yield 95.3%).
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0.243 g
Type
catalyst
Reaction Step Three
Yield
95.3%

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